

3-Bromo-4-isobutoxybenzonitrile melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-isobutoxybenzonitrile**

Cat. No.: **B1373109**

[Get Quote](#)

An In-Depth Technical Guide to the Melting Point of **3-Bromo-4-isobutoxybenzonitrile**: A Critical Quality Attribute in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting point of **3-Bromo-4-isobutoxybenzonitrile**, a key intermediate in modern pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the fundamental principles, experimental best practices, and the critical role of melting point as a primary indicator of material purity and identity.

Introduction: Beyond a Physical Constant

In the rigorous landscape of pharmaceutical development, physical properties are not mere data points; they are critical quality attributes (CQAs) that inform safety, efficacy, and process control. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is one of the most fundamental and reliable of these properties.^{[1][2]} For a key pharmaceutical intermediate like **3-Bromo-4-isobutoxybenzonitrile**, primarily used in the synthesis of active pharmaceutical ingredients (APIs) such as Febuxostat, a non-purine xanthine oxidase inhibitor, a well-defined melting point is the first line of defense in quality control.^{[3][4]}

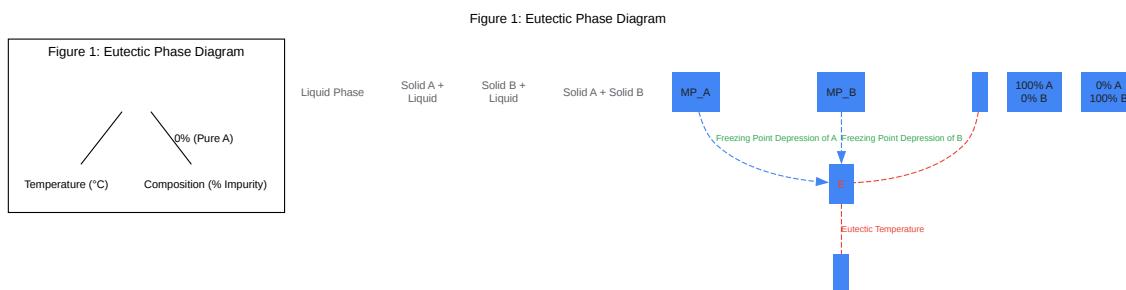
An inaccurate or broad melting range can signal the presence of impurities, which could have downstream consequences on reaction yield, impurity profiles of the final API, and ultimately, patient safety.^[5] Therefore, understanding the nuances of melting point determination for this

compound is essential for ensuring process robustness and regulatory compliance.[6] This guide provides the theoretical grounding and practical protocols to empower scientists to measure and interpret this critical parameter with confidence.

Physicochemical Profile: 3-Bromo-4-isobutoxybenzonitrile

A precise understanding of a compound's properties is foundational. Below is a summary of the key identifiers and reported physical data for **3-Bromo-4-isobutoxybenzonitrile**.

Property	Value / Identifier	Source(s)
IUPAC Name	3-bromo-4-(2-methylpropoxy)benzonitrile	[7]
Synonyms	Benzonitrile, 3-bromo-4-(2-methylpropoxy)-	[8]
CAS Number	208665-95-6	[8]
Molecular Formula	C ₁₁ H ₁₂ BrNO	[8]
Molecular Weight	254.12 g/mol	[7][8]
Appearance	Colorless to light yellow crystals or solid	[8]
Reported Melting Point	~ 76-80 °C	[8]


The reported melting point is presented as a range. In a pharmaceutical context, a 4°C range suggests that the material tested may be of technical grade and contain impurities. For a highly pure reference standard, a much sharper range of 0.5-1.0°C is expected.[6]

The Scientific Principle: Melting Point Depression

The utility of melting point as a purity indicator is rooted in the colligative property of melting point depression. When an impurity is introduced into a pure crystalline solid, it disrupts the uniform crystal lattice structure.

Causality: Overcoming the intermolecular forces of a pure crystal lattice requires a specific amount of thermal energy, resulting in a sharp, well-defined melting point. Impurities introduce defects into this lattice, weakening the overall structure. Less energy is then required to break these forces, causing the melting process to begin at a lower temperature. As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point and resulting in a broader melting range.[\[5\]](#)

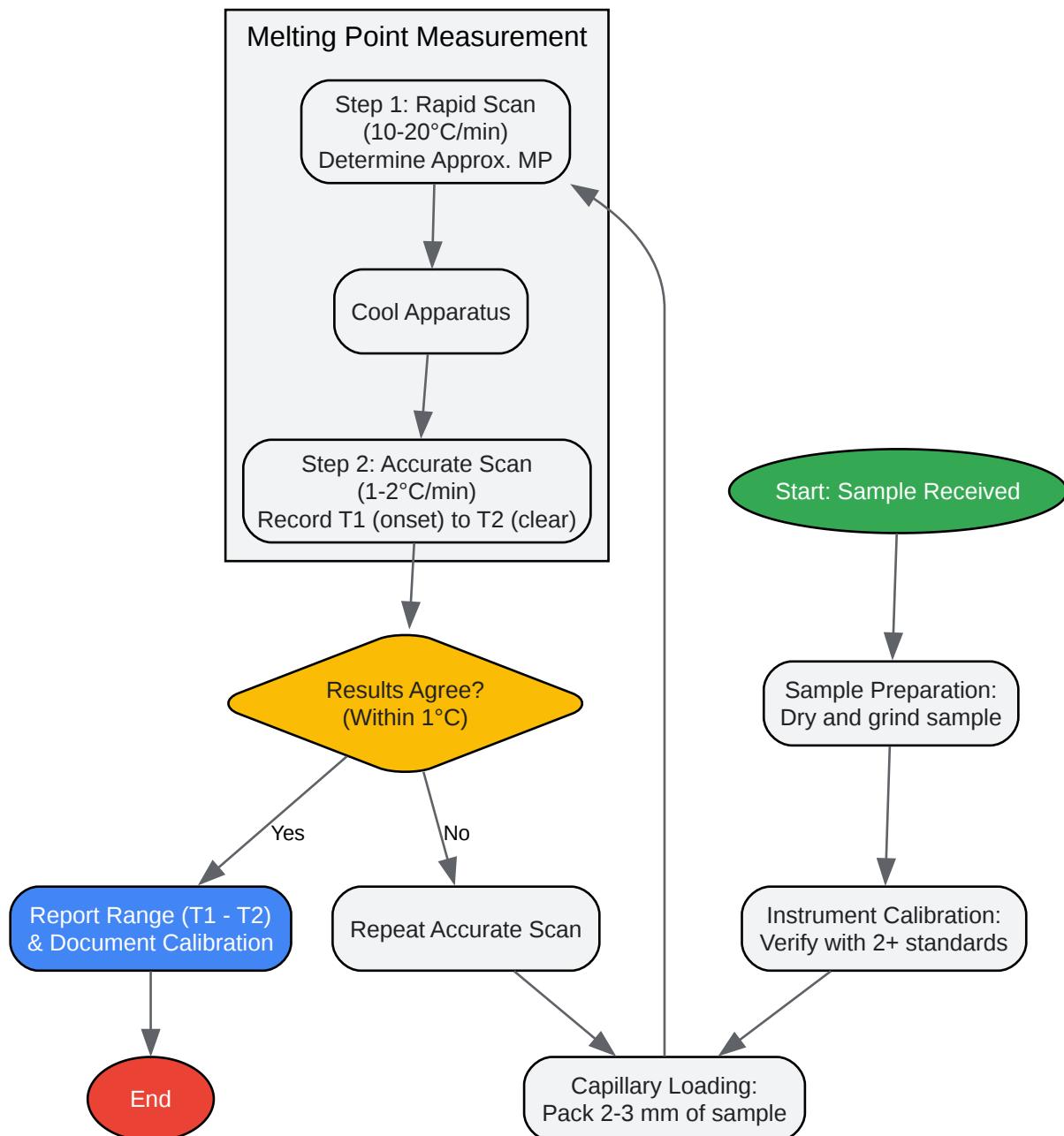
This phenomenon is graphically represented by a solid-liquid phase diagram.

[Click to download full resolution via product page](#)

Caption: Phase diagram illustrating melting point depression.

Standard Operating Procedure (SOP): Capillary Melting Point Determination

This protocol describes a self-validating method for determining the melting point of **3-Bromo-4-isobutoxybenzonitrile** using a modern digital melting point apparatus.


Pre-analysis & System Validation

- **Sample Preparation:** Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle. The presence of solvent will significantly depress and broaden the melting range.
- **Instrument Calibration:** Verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point (e.g., Benzophenone, 48-50°C and Caffeine, 235-237.5°C). The instrument's readings must be within the certified tolerance (e.g., $\pm 0.5^\circ\text{C}$). Document this verification.

Experimental Protocol

- **Capillary Loading:** Invert an open-ended capillary tube and tap it into the powdered sample until a column of 2-3 mm of material is obtained.^[9]
- **Sample Packing:** Force the sample to the bottom of the sealed tube by tapping the tube on a hard surface or by dropping it down a long glass tube.^[9] A densely packed sample ensures uniform heat transfer.
- **Initial Rapid Determination:**
 - Place the loaded capillary into the apparatus.
 - Set a rapid heating rate (e.g., 10-20°C/min) to find the approximate melting point.^[10]
 - Record this approximate temperature. Let the instrument cool sufficiently.
- **Accurate Determination:**
 - Prepare two more capillary samples.
 - Set the starting temperature to $\sim 15^\circ\text{C}$ below the approximate melting point found in the previous step.

- Set the heating ramp rate to a slow 1-2°C per minute. A slow rate is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the last solid crystal melts (T2).
- The melting point range is reported as T1 - T2.
- Repeatability: Repeat the accurate determination with the second sample. The two measured ranges should agree within 1°C.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Synthesis Context and Potential Impurities

The purity of **3-Bromo-4-isobutoxybenzonitrile** is intrinsically linked to its synthesis. A common route involves the etherification of 3-bromo-4-hydroxybenzonitrile.^{[3][4]}

Synthesis Reaction: 3-bromo-4-hydroxybenzonitrile + 1-bromo-2-methylpropane → **3-Bromo-4-isobutoxybenzonitrile**

Understanding this pathway allows us to anticipate potential impurities that could depress the melting point.

Potential Impurity	Structure	CAS Number	Reported Melting Point (°C)	Impact on Final MP
Starting Material:				
3-bromo-4-hydroxybenzonitrile	<chem>OC6H3(Br)CN</chem>	2315-86-8	155-159	[11]
Precursor: 4-hydroxybenzonitrile				
	<chem>OC6H4CN</chem>	767-00-0	112-115	Significant Depression
Reagent: 1-bromo-2-methylpropane				
	<chem>(CH3)2CHCH2Br</chem>	78-77-3	-113 (Boiling Point: 91-93)	Unlikely (Volatile)
Solvents:				
Acetone, DMF, etc.	Various	Various	N/A (Volatile)	Significant Depression if present

The most likely crystalline impurity is unreacted 3-bromo-4-hydroxybenzonitrile. Due to its significantly higher melting point, even small amounts will cause a noticeable depression and broadening of the final product's melting range.

Interpreting the Data: From Range to Purity

The final melting point range is a rich source of information:

- A sharp range (e.g., 78.5-79.5°C): This indicates a high degree of purity, suggesting that the purification process (e.g., recrystallization) was successful in removing starting materials and by-products.

- A broad, depressed range (e.g., 72-76°C): This is a clear indicator of impurities.[6][10] The extent of the depression and the breadth of the range can qualitatively correlate with the level of impurity. This result would trigger further investigation and potential reprocessing of the batch.
- Comparison to Reference: The measured range for a purified batch should be compared to a certified reference standard of **3-Bromo-4-isobutoxybenzonitrile**. A match provides strong evidence for both the identity and purity of the synthesized material.

For more quantitative analysis, especially in a formal drug development setting, Differential Scanning Calorimetry (DSC) can be employed. DSC provides a highly accurate measurement of both the melting temperature (onset and peak) and the enthalpy of fusion, which can be used to quantitatively estimate the mole fraction of impurities.[12]

Conclusion

The melting point of **3-Bromo-4-isobutoxybenzonitrile** is far more than a physical descriptor; it is a fundamental pillar of quality control in the synthesis of pharmaceuticals. Its determination, when performed with a calibrated instrument and a methodologically sound protocol, provides a rapid, reliable, and cost-effective assessment of purity and identity. A sharp melting range, consistent with that of a reference standard, provides confidence in the material's quality, ensuring that subsequent synthetic steps are built upon a solid foundation. For any researcher or drug development professional working with this intermediate, a mastery of melting point determination is an indispensable skill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 7. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 8. chembk.com [chembk.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. westlab.com [westlab.com]
- To cite this document: BenchChem. [3-Bromo-4-isobutoxybenzonitrile melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373109#3-bromo-4-isobutoxybenzonitrile-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com